molecular formula C21H14O B11842717 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde

2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B11842717
M. Wt: 282.3 g/mol
InChI Key: QJRUJQKIIVOUGP-UHFFFAOYSA-N
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Description

2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Phenylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both the phenylethynyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

2-[2-(2-phenylethynyl)phenyl]benzaldehyde

InChI

InChI=1S/C21H14O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h1-13,16H

InChI Key

QJRUJQKIIVOUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O

Origin of Product

United States

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